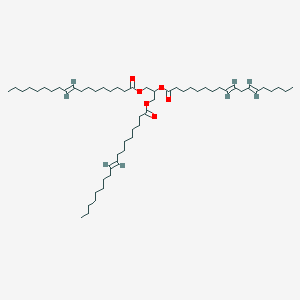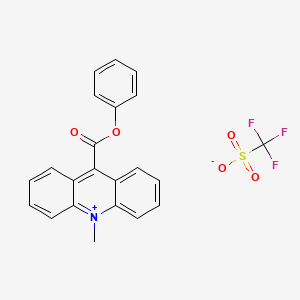
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
Vue d'ensemble
Description
10-méthyl-9-(phénoxycarbonyl) Acridinium (trifluorométhanesulfonate): est un ester d'acridinium connu pour ses propriétés chimiluminescentes. Lors de l'oxydation avec du peroxyde d'hydrogène, des persulfates et d'autres oxydants en conditions alcalines, il produit de la 10-méthyl-9-acridone fluorescente . Ce composé est largement utilisé dans les dosages de chimiluminescence, les dosages immuno-enzymatiques, les dosages immuno-antigéniques, les dosages immuno-anticorps et les dosages immuno-hormonaux, ainsi que dans la détection des oxydants dans les échantillons environnementaux, biologiques et pharmaceutiques .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is the electronically excited 10-methyl-9-acridinone . This compound is a chemiluminescent acridinium ester that produces fluorescent 10-methyl-9-acridone upon oxidation .
Mode of Action
In the reaction with OOH(-) in basic aqueous media, the cations of the compounds investigated were converted to electronically excited 10-methyl-9-acridinone . The chemiluminescence efficiency is the result of competition of the electrophilic center at C(9) between nucleophilic substitution by OOH(-) or OH(-) and the ability of the intermediates thus formed to decompose to electronically excited 10-methyl-9-acridinone .
Biochemical Pathways
The compound operates within the biochemical pathway of chemiluminescence, specifically in the oxidation of acridinium esters . The process is accompanied by the relatively effective emission of light, reaching quantum yields of approximately 2% and lying within the blue range of the spectrum .
Pharmacokinetics
It’s known that the compound is synthesized, purified, and identified . More research would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of chemiluminescence . This is a process that emits light as a result of a chemical reaction. In this case, the reaction involves the oxidation of the compound, resulting in the emission of light .
Action Environment
The action of this compound is influenced by the environment in which it is present. The chemiluminescent properties of the compound were investigated in aliphatic alcohols, acetonitrile, and dimethyl sulfoxide in the presence of hydrogen peroxide and different bases . The values of decay rate constants and relative efficiencies depend linearly on polarity and acid-base properties of solvents as well as on concentration of bases .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It produces fluorescent 10-methyl-9-acridone upon oxidation with hydrogen peroxide, persulfate, and other oxidants under alkaline conditions . The nature of these interactions is primarily through the process of oxidation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation to produce fluorescent 10-methyl-9-acridone This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 10-méthyl-9-(phénoxycarbonyl) Acridinium (trifluorométhanesulfonate) implique la réaction de la 10-méthylacridone avec le chlorure de phényl chloroformate en présence d'une base, suivie de l'addition d'acide trifluorométhanesulfonique . La réaction se produit généralement dans des conditions douces, et le produit est purifié par recristallisation.
Méthodes de production industrielle: Les méthodes de production industrielle pour ce composé ne sont pas largement documentées. La synthèse suit généralement des voies similaires aux méthodes de laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions:
Substitution: Le groupe phénoxycarbonyl peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs:
Oxydation: Peroxyde d'hydrogène, persulfates et autres oxydants en conditions alcalines.
Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits:
Oxydation: 10-méthyl-9-acridone fluorescente.
Substitution: Selon le nucléophile utilisé, divers dérivés d'acridinium substitués peuvent être formés.
Applications de recherche scientifique
Chimie:
- Utilisé dans les dosages de chimiluminescence pour détecter les oxydants .
- Agit comme une sonde fluorescente dans diverses analyses chimiques .
Biologie:
- Employé dans les dosages immuno-enzymatiques, les dosages immuno-antigéniques, les dosages immuno-anticorps et les dosages immuno-hormonaux .
- Utilisé dans la détection des espèces réactives de l'oxygène dans les échantillons biologiques .
Médecine:
Industrie:
- Utilisé dans la surveillance environnementale pour détecter les oxydants dans les échantillons d'eau et d'air .
Mécanisme d'action
Les propriétés chimiluminescentes du 10-méthyl-9-(phénoxycarbonyl) Acridinium (trifluorométhanesulfonate) sont dues à sa capacité à produire de la 10-méthyl-9-acridone fluorescente lors de l'oxydation . La réaction d'oxydation implique le transfert d'électrons de l'ester d'acridinium à l'oxydant, ce qui entraîne la formation d'un intermédiaire à l'état excité qui émet de la lumière lorsqu'il retourne à l'état fondamental . Ce mécanisme est utilisé dans divers dosages pour détecter la présence d'oxydants et d'autres analytes .
Comparaison Avec Des Composés Similaires
Composés similaires:
10-méthyl-9-(phénoxycarbonyl)acridinium fluorosulfonate: Un autre ester d'acridinium avec des propriétés chimiluminescentes similaires.
9-Mesityl-2,7-diméthyl-10-phénylacridinium tétrafluoroborate: Un composé apparenté utilisé dans les dosages de chimiluminescence.
9-Mesityl-10-méthylacridinium tétrafluoroborate: Un autre dérivé d'acridinium avec des propriétés chimiluminescentes.
Unicité: Le 10-méthyl-9-(phénoxycarbonyl) Acridinium (trifluorométhanesulfonate) est unique en raison de son efficacité chimiluminescente élevée dans des conditions neutres, ce qui le rend adapté à une large gamme d'applications, tant en recherche qu'en industrie .
Propriétés
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQDSABWVKCEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
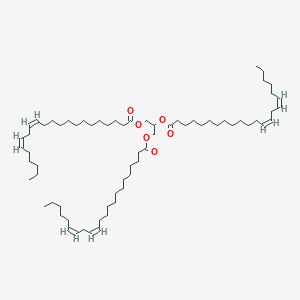


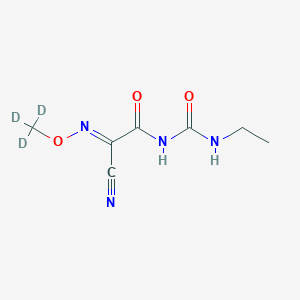

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
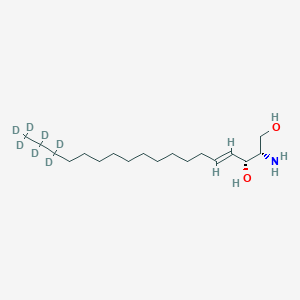
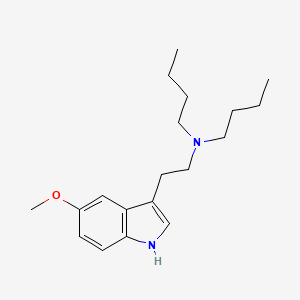
![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
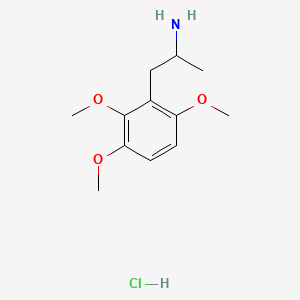
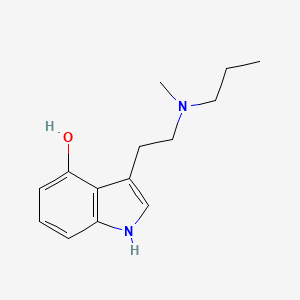
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
